2-[4-(3-Chloropropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
IUPAC Name Derivation
The systematic name follows International Union of Pure and Applied Chemistry (IUPAC) guidelines:
- Parent structure : 1,3,2-dioxaborolane (a five-membered ring with two oxygen atoms and one boron atom).
- Substituents :
- Four methyl groups at positions 4,4,5,5 on the dioxaborolane ring.
- A phenyl group at position 2, substituted with a 3-chloropropoxy chain at the para position.
The full IUPAC name, 2-(4-(3-chloropropoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , reflects these components in priority order.
Molecular Formula Analysis
The molecular formula C₁₅H₂₂BClO₃ reveals:
- 15 carbon atoms : Distributed across the dioxaborolane ring (5 carbons), phenyl group (6 carbons), and propoxy chain (3 carbons).
- 22 hydrogen atoms : Primarily from methyl groups and aliphatic chains.
- Boron and chlorine : Critical for electronic properties and reactivity.
- Oxygen atoms : Part of the dioxaborolane ring and ether linkage.
| Component | Count | Role in Structure |
|---|---|---|
| Carbon | 15 | Framework backbone |
| Hydrogen | 22 | Saturation of valencies |
| Boron | 1 | Central atom in dioxaborolane |
| Chlorine | 1 | Electrophilic substituent |
| Oxygen | 3 | Ring and ether functionalities |
This formula aligns with pinacol boronic ester derivatives, where boron’s trivalent state facilitates covalent bonding with diols.
Stereochemical Considerations
The compound exhibits no stereogenic centers due to:
- Symmetrical substitution : Methyl groups at positions 4 and 5 on the dioxaborolane ring create a plane of symmetry.
- Planar boron center : Boron’s sp² hybridization prevents tetrahedral geometry, eliminating chirality.
- Achiral substituents : The 3-chloropropoxy chain lacks asymmetric carbons.
The InChI code (1S/C15H22BClO3/c1-14(2)15(3,4)20-16(19-14)12-6-8-13(9-7-12)18-11-5-10-17/h6-9H,5,10-11H2,1-4H3) confirms this analysis, showing no stereodescriptors.
Properties
IUPAC Name |
2-[4-(3-chloropropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BClO3/c1-14(2)15(3,4)20-16(19-14)12-6-8-13(9-7-12)18-11-5-10-17/h6-9H,5,10-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQUKGKJTWQAKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[4-(3-Chloropropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.
- Molecular Formula : CHBO
- Molecular Weight : 284.14 g/mol
- Structure : The compound features a dioxaborolane ring and a phenyl group substituted with a chloropropoxy moiety, which may influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Enzymes : The dioxaborolane structure is known to interact with enzymes through the formation of reversible covalent bonds. This interaction can inhibit enzymes involved in cancer progression and inflammation.
- Antioxidant Activity : The presence of the boron atom in the dioxaborolane structure contributes to its antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
Biological Activity Data
A summary of key findings related to the biological activity of this compound is presented below:
| Activity | Effect | Reference |
|---|---|---|
| Anticancer | Inhibits proliferation of cancer cells | |
| Anti-inflammatory | Reduces cytokine production | |
| Antioxidant | Scavenges free radicals |
Case Studies
-
Anticancer Activity : A study investigated the effects of this compound on breast cancer cell lines. It was found that treatment with varying concentrations led to a significant reduction in cell viability, indicating potential as a chemotherapeutic agent.
- Methodology : MTT assay was used to assess cell viability.
- Results : The compound exhibited IC values in the micromolar range.
-
Anti-inflammatory Effects : Another study evaluated the compound's effect on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results showed that it significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Methodology : ELISA assays were employed to measure cytokine levels.
- Results : A dose-dependent decrease in cytokine levels was observed.
Scientific Research Applications
Organic Synthesis
2-[4-(3-Chloropropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily utilized as a reagent in organic synthesis. Its ability to form stable complexes with various substrates allows it to serve as an effective building block in the synthesis of complex organic molecules.
Key Reactions :
- Suzuki Coupling Reactions : This compound can be used in Suzuki cross-coupling reactions to form carbon-carbon bonds between aryl halides and boronic acids, facilitating the synthesis of biaryl compounds which are pivotal in pharmaceuticals and agrochemicals.
Medicinal Chemistry
The compound's structural characteristics make it a valuable candidate in medicinal chemistry for the development of new therapeutic agents. Its chloropropoxy group enhances its lipophilicity, potentially improving the bioavailability of drug candidates.
Case Studies :
- Research has indicated that derivatives of dioxaborolanes exhibit anti-inflammatory and anti-cancer properties. For instance, studies have shown that modifications of similar dioxaborolane compounds lead to enhanced activity against specific cancer cell lines.
Materials Science
In materials science, this compound can be employed as a precursor for the synthesis of boron-doped materials which are useful in electronic applications. The incorporation of boron into materials can enhance their electrical conductivity and thermal stability.
Applications Include :
- Organic Light Emitting Diodes (OLEDs) : Boron-containing compounds are integral to the development of OLEDs due to their ability to facilitate charge transport.
- Polymer Chemistry : The compound can act as a cross-linking agent in polymer formulations, improving mechanical properties and thermal resistance.
Comparison with Similar Compounds
Substituent Diversity and Structural Features
The target compound is compared to similar dioxaborolane derivatives with variations in substituents (Table 1).
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Halogen vs. Alkoxy Groups : Bromophenyl and chloropropoxy derivatives exhibit distinct reactivity; bromine acts as a superior leaving group in cross-couplings, while the chlorine in the target compound may enhance electrophilicity or serve as a synthetic handle for further modifications .
- Physical State : Methoxy derivatives (e.g., 2-(4-methoxyphenyl)-dioxaborolane) are solids due to symmetrical substituents, whereas longer alkoxy chains (e.g., 3-chloropropoxy) likely reduce crystallinity, resulting in liquids .
Reactivity and Stability
- Moisture Sensitivity : Chloropropoxy derivatives may exhibit higher moisture sensitivity compared to methoxy analogs due to the polarizable chlorine atom, necessitating anhydrous handling .
- Thermal Stability : Dioxaborolanes with bulky substituents (e.g., 3,4,5-trichlorophenyl) demonstrate enhanced thermal stability, whereas flexible chains (e.g., chloropropoxy) may lower decomposition thresholds .
Research Findings and Implications
- Substituent Effects on Reactivity : Chloropropoxy’s mixed electronic effects (electron-withdrawing Cl vs. donating O) may enable unique regioselectivity in coupling reactions, differentiating it from purely electron-deficient (e.g., bromo) or donating (e.g., methoxy) analogs .
- Scalability : Methoxy and bromophenyl derivatives are synthesized at multi-gram scales (), suggesting feasible scalability for the target compound with optimized protocols.
Preparation Methods
General Synthetic Strategy
The preparation generally involves two key steps:
Step 1: Lithiation of the aryl precursor
The aryl halide precursor (e.g., 4-(3-chloropropoxy)phenyl bromide) is treated with an organolithium reagent such as n-butyllithium at low temperatures (-78 °C) in an inert atmosphere (nitrogen or argon). This generates the aryl lithium intermediate.Step 2: Borylation with a boronate ester
The aryl lithium intermediate is reacted with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to form the desired boronate ester. The reaction mixture is then warmed to room temperature and stirred to completion.
This method is widely used due to its efficiency and relatively high yields.
Detailed Experimental Conditions and Yields
Mechanistic Considerations
Lithiation Step:
The use of n-butyllithium enables the selective deprotonation or halogen-lithium exchange on the aryl bromide to generate the aryl lithium species. The low temperature (-78 °C) is critical to control reactivity and avoid side reactions.Borylation Step:
The aryl lithium intermediate attacks the boron center of the 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, displacing the isopropoxy group and forming the aryl boronate ester.Workup and Purification:
The reaction is typically quenched with water or ammonium chloride solution, followed by organic extraction and drying. Purification is achieved by silica gel chromatography or crystallization.
Alternative Preparation Routes
Although the lithiation-borylation route is the most common, other methods include:
Palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron or related boron reagents under Suzuki-Miyaura conditions. However, this method is less commonly reported for this specific compound.
Direct substitution on preformed boronate esters is less feasible due to the sensitivity of the boronate moiety.
Summary Table of Key Experimental Data
| Parameter | Typical Value / Condition |
|---|---|
| Organolithium reagent | n-Butyllithium (1.6–2.5 M in hexane) |
| Solvent | Anhydrous tetrahydrofuran (THF) |
| Temperature (lithiation) | -78 °C to -40 °C |
| Temperature (borylation) | Initially -78 °C, then warmed to room temp |
| Reaction time | 3–18 hours |
| Workup | Quench with water or ammonium chloride solution |
| Purification | Silica gel chromatography or crystallization |
| Typical yield (%) | 51–86% |
Research Findings and Notes
The lithiation-borylation method provides good control over regioselectivity and functional group tolerance, allowing the incorporation of sensitive substituents such as the 3-chloropropoxy group.
Reaction yields can vary depending on the nature of the aryl halide precursor, reaction time, and temperature control.
The use of an inert atmosphere and anhydrous conditions is essential to prevent side reactions and degradation of reactive intermediates.
The boronate esters synthesized are valuable intermediates for further cross-coupling reactions in organic synthesis.
Q & A
Q. What synthetic routes are commonly employed to prepare 2-[4-(3-Chloropropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and what reaction conditions are critical for success?
The compound is typically synthesized via palladium-catalyzed borylation. A standard method involves reacting a halogenated precursor (e.g., 4-bromo-2-fluoroanisole) with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) under inert atmosphere. Solvents like 1,4-dioxane or tetrahydrofuran (THF) are used with bases such as potassium carbonate or triethylamine to facilitate deprotonation . Reaction temperatures range from 60–100°C, and yields depend on catalyst loading (1–5 mol%) and reaction time (12–24 hours). Post-synthesis purification often involves column chromatography or recrystallization .
Q. Which analytical techniques are essential for characterizing this compound, and how are spectral data interpreted?
Key techniques include:
- ¹H/¹³C NMR : To confirm the aromatic and aliphatic proton environments. For example, the dioxaborolane ring protons resonate at δ ~1.3 ppm (singlet), while aryl protons appear between δ 6.8–7.5 ppm .
- ¹¹B NMR : A sharp peak near δ 30 ppm confirms the presence of the boronate ester .
- HRMS (ESI/DART) : Validates molecular weight and fragmentation patterns .
Due to quadrupolar broadening in ¹¹B NMR, direct detection of boron-bonded carbons in ¹³C NMR is challenging, necessitating complementary techniques like IR or X-ray crystallography .
Q. What purification strategies are recommended to isolate this compound with high purity?
Purification typically involves silica gel chromatography using hexane/ethyl acetate (9:1 to 4:1) gradients. For crystalline derivatives, recrystallization from ethanol or methanol yields >95% purity. Continuous flow reactors are recommended for large-scale syntheses to minimize byproducts .
Advanced Research Questions
Q. How can reaction efficiency in Suzuki-Miyaura couplings involving this compound be optimized, particularly with electron-deficient aryl halides?
Optimization strategies include:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dtbpf) improves electron-deficient substrate compatibility .
- Solvent/base systems : Mixed solvents (THF/H₂O) with Na₂CO₃ enhance solubility of polar intermediates .
- Temperature control : Lower temperatures (60°C) reduce deboronation side reactions, while microwave-assisted heating accelerates coupling .
Recent studies report yields >90% for trifluoromethyl-substituted aryl halides using these parameters .
Q. What factors contribute to discrepancies in reported reaction yields, and how can they be resolved?
Contradictions arise from:
- Substrate purity : Trace moisture or oxygen degrades the boronate ester. Rigorous drying of solvents and substrates under N₂/Ar is critical .
- Catalyst deactivation : Ligand decomposition in polar solvents reduces catalytic activity. Switching to air-stable ligands like XPhos mitigates this .
- Analytical variability : Use internal standards (e.g., 1,3,5-trimethoxybenzene) in NMR quantification to improve reproducibility .
Q. How does the 3-chloropropoxy substituent influence the compound’s stability and reactivity in cross-coupling reactions?
The 3-chloropropoxy group introduces steric hindrance, slowing transmetalation but enhancing oxidative stability. Comparative studies with non-chlorinated analogs show:
Q. What mechanistic insights explain the compound’s role in nickel-catalyzed reductive alkylation?
In Ni-catalyzed reactions, the boronate ester acts as a radical trap. Single-electron transfer (SET) from Ni⁰ generates a boryl radical, which couples with alkyl halides via a chain propagation mechanism. This pathway is supported by deuteration experiments showing H• transfer from the solvent .
Q. How can researchers address challenges in detecting boron-bonded carbons during NMR analysis?
Strategies include:
- Indirect detection : 2D HMBC correlations between ¹H and ¹¹B nuclei map boron connectivity .
- Isotopic labeling : ¹⁰B-enriched samples reduce quadrupolar broadening in ¹³C NMR .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
